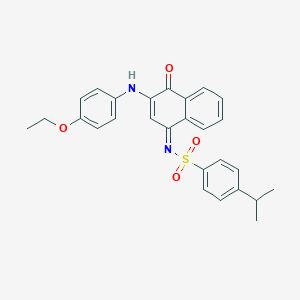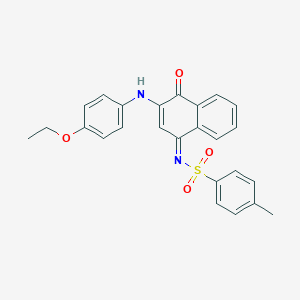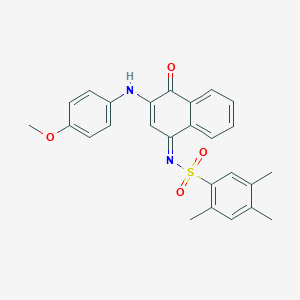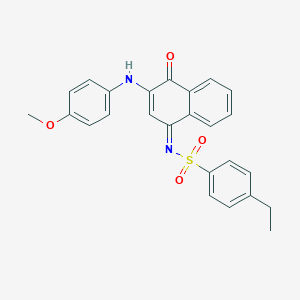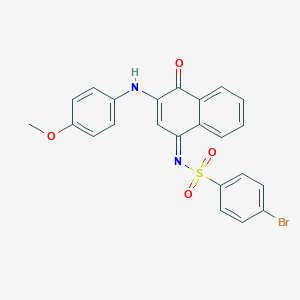![molecular formula C22H19NO6S B281575 Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAF and has been shown to have a number of interesting properties that make it a promising candidate for use in various research fields.
作用機序
The mechanism of action of MPAF is not fully understood, but it is thought to work by inhibiting the growth of cancer cells and inducing apoptosis (cell death). MPAF has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAF has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MPAF has also been shown to have neuroprotective effects and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using MPAF in lab experiments is its high potency. MPAF has been shown to be effective at very low concentrations, which makes it an attractive candidate for use in a wide range of experiments. However, one limitation of using MPAF is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are a number of future directions for research on MPAF. One area of interest is in the development of MPAF-based drugs for the treatment of cancer. Another area of research is in the development of MPAF-based drugs for the treatment of inflammatory diseases. Finally, there is also interest in exploring the potential use of MPAF as an antimicrobial agent.
合成法
The synthesis of MPAF is a complex process that involves several steps. The starting material for the synthesis is 2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to form MPAF.
科学的研究の応用
MPAF has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MPAF has been shown to have anti-cancer properties and has been tested in vitro against a number of different cancer cell lines. In addition to its anti-cancer properties, MPAF has also been shown to have anti-inflammatory and anti-oxidant properties.
特性
分子式 |
C22H19NO6S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
InChIキー |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
正規SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
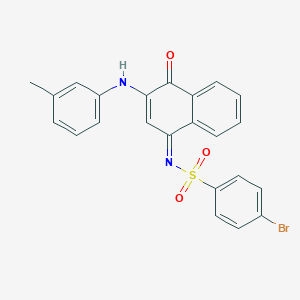

![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
